Dihydrobromide Salt vs. Free Base: Solubility and Stability Enhancement for Aqueous Assay Compatibility
The dihydrobromide salt form of 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine is explicitly stated to enhance solubility and stability compared to the free base, which exhibits 'limited solubility in water' . While quantitative aqueous solubility values are not published, the dihydrobromide salt is described as facilitating 'handling and reactivity in aqueous or polar solvent systems' [1]. This is consistent with the general behavior of amine hydrohalide salts, which increase aqueous solubility by 1–3 orders of magnitude relative to the free amine (class‑level inference) [2].
| Evidence Dimension | Solubility enhancement via salt formation |
|---|---|
| Target Compound Data | Dihydrobromide salt: enhanced solubility in aqueous/polar media (qualitative vendor statement) [1] |
| Comparator Or Baseline | Free base (CAS 1379295-90-5): 'limited solubility in water' |
| Quantified Difference | Not quantified; class‑level expectation: 10–1000× improvement in aqueous solubility for amine hydrohalide salts vs. free amines [2] |
| Conditions | Room temperature, standard laboratory conditions |
Why This Matters
Procurement of the dihydrobromide salt eliminates the need for in‑situ salt formation and ensures consistent solubility across aqueous biological assays, reducing inter‑experiment variability.
- [1] Kuujia.com. (6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide (CAS 1909294-16-1). Technical Datasheet: 'The dihydrobromide salt form enhances stability and solubility, facilitating handling and reactivity in aqueous or polar solvent systems.' View Source
- [2] Serajuddin, A. T. M. Salt formation to improve drug solubility. Adv. Drug Deliv. Rev. 2007, 59, 603–616. (Class‑level reference for solubility enhancement of amine salts.) View Source
